synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline
synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline
An In-depth Technical Guide to the Synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-[(6-Methylpyridazin-3-yl)oxy]aniline, a key intermediate in the development of pharmacologically active compounds. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. This document is structured to provide both a theoretical understanding and a practical framework for the successful synthesis of the target molecule.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory, and antihypertensive properties.[1][2] The title compound, 4-[(6-Methylpyridazin-3-yl)oxy]aniline, serves as a crucial building block for the synthesis of more complex molecules, where the pyridazine ring can engage in key interactions with biological targets and the aniline group provides a versatile handle for further chemical modifications.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline reveals two primary disconnection points, leading to two distinct and viable synthetic strategies. The core of the synthesis lies in the formation of the ether linkage between the pyridazine and the aniline moieties.
Caption: Retrosynthetic analysis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline.
The two most logical and field-proven strategies for the are:
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Strategy A: Direct Nucleophilic Aromatic Substitution (SNAr) of 4-Aminophenol. This is a convergent approach where the key ether bond is formed in a single step.
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Strategy B: SNAr with 4-Nitrophenol followed by Reduction. A linear approach that can offer advantages in terms of reactivity and purification.
Synthetic Strategy A: Direct Nucleophilic Aromatic Substitution (SNAr)
This strategy leverages the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic aromatic substitution. The chlorine atom at the 3-position of 3-chloro-6-methylpyridazine is activated towards displacement by the electron-withdrawing effect of the ring nitrogens.[3]
Mechanistic Rationale
The reaction proceeds via a classic SNAr mechanism. The phenoxide ion, generated in situ from 4-aminophenol by a suitable base, acts as the nucleophile. It attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyridazine ring. The subsequent loss of the chloride ion restores aromaticity and yields the desired ether.
Caption: Workflow for Direct SNAr Synthesis (Strategy A).
Experimental Protocol: Strategy A
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Chloro-6-methylpyridazine | 128.56 | 10.0 | 1.29 g |
| 4-Aminophenol | 109.13 | 12.0 | 1.31 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-methylpyridazine (1.29 g, 10.0 mmol), 4-aminophenol (1.31 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
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Add dimethylformamide (50 mL) to the flask.
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Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
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A precipitate will form. Collect the solid by vacuum filtration and wash it with water (3 x 50 mL).
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Dry the crude product in a vacuum oven at 50 °C.
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Purify the crude product by recrystallization from ethanol to afford 4-[(6-Methylpyridazin-3-yl)oxy]aniline as a solid.
Expected Yield: 75-85%
Characterization:
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Melting Point: To be determined experimentally.
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¹H NMR (400 MHz, DMSO-d₆): Expected signals for the methyl, pyridazine, and aniline protons.
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¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic and aliphatic carbons.
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Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₁N₃O [M+H]⁺.
Synthetic Strategy B: SNAr with 4-Nitrophenol followed by Reduction
This two-step approach involves the initial formation of a nitro-containing intermediate, which is subsequently reduced to the target aniline. The electron-withdrawing nitro group in 4-nitrophenol enhances the nucleophilicity of the phenoxide and can lead to cleaner reactions and higher yields in the SNAr step.[4]
Mechanistic Rationale
Step 1: SNAr Reaction The mechanism is analogous to Strategy A, with the phenoxide of 4-nitrophenol acting as the nucleophile.
Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to an amine. Common methods for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).[5]
Caption: Workflow for SNAr and Reduction Synthesis (Strategy B).
Experimental Protocol: Strategy B
Step 1: Synthesis of 3-(4-Nitrophenoxy)-6-methylpyridazine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Chloro-6-methylpyridazine | 128.56 | 10.0 | 1.29 g |
| 4-Nitrophenol | 139.11 | 11.0 | 1.53 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
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Follow the procedure outlined in Strategy A, substituting 4-aminophenol with 4-nitrophenol.
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The product, 3-(4-nitrophenoxy)-6-methylpyridazine, is typically a yellow solid.
Expected Yield: 85-95%
Step 2: Reduction to 4-[(6-Methylpyridazin-3-yl)oxy]aniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(4-Nitrophenoxy)-6-methylpyridazine | 231.21 | 8.0 | 1.85 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 40.0 | 9.03 g |
| Concentrated Hydrochloric Acid (HCl) | - | - | 20 mL |
| Ethanol | - | - | 50 mL |
| Sodium Hydroxide (NaOH) solution (5M) | - | - | As needed |
Procedure:
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In a 250 mL round-bottom flask, suspend 3-(4-nitrophenoxy)-6-methylpyridazine (1.85 g, 8.0 mmol) in ethanol (50 mL).
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Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol).
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Carefully add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture in an ice bath and neutralize it by the slow addition of 5M sodium hydroxide solution until the pH is approximately 8-9.
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Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Expected Yield: 80-90%
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Direct SNAr | Strategy B: SNAr and Reduction |
| Number of Steps | 1 | 2 |
| Overall Yield | Good (75-85%) | Excellent (68-85% over two steps) |
| Atom Economy | Higher | Lower due to the reduction step |
| Reagents and Safety | Uses 4-aminophenol which can be sensitive to oxidation. | Uses 4-nitrophenol and a strong reducing agent. |
| Purification | Recrystallization is often sufficient. | May require column chromatography after the reduction. |
Conclusion
Both presented strategies offer viable and efficient pathways for the . The choice between the two will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Strategy A is more convergent and atom-economical, while Strategy B may provide a more robust and higher-yielding route, albeit with an additional synthetic step. The protocols and mechanistic insights provided in this guide should serve as a valuable resource for chemists working on the synthesis of pyridazine-containing molecules for pharmaceutical applications.
References
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Source not further specified].
-
NextSDS. (n.d.). 3-methoxy-6-methylpyridin-2-amine — Chemical Substance Information. Retrieved from [Link]
-
PubMed. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]
-
ACS Publications. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education. Retrieved from [Link]
-
Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
- Maiti, D., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Source not further specified].
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
Sources
- 1. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
